molecular formula C20H25N5O4S B6556978 3-{4-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-(4-methoxyphenyl)urea CAS No. 1040666-38-3

3-{4-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-(4-methoxyphenyl)urea

Cat. No.: B6556978
CAS No.: 1040666-38-3
M. Wt: 431.5 g/mol
InChI Key: PSJRPEJQNJFQCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired configuration and the starting materials available. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a piperazine ring and a thiazole ring suggests that the molecule might have a fairly rigid structure. The urea group could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For example, the acetyl group could potentially undergo reactions involving the carbonyl group, and the piperazine ring might participate in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the urea could make it more soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

Without more specific information, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a solid, it could potentially pose a dust explosion hazard. If it’s a liquid, it might be a skin or eye irritant .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

1-[4-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c1-14(26)24-9-11-25(12-10-24)18(27)8-5-16-13-30-20(22-16)23-19(28)21-15-3-6-17(29-2)7-4-15/h3-4,6-7,13H,5,8-12H2,1-2H3,(H2,21,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJRPEJQNJFQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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